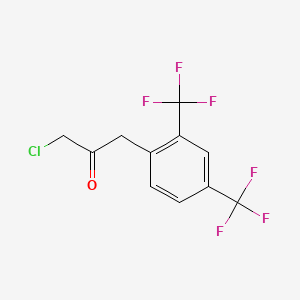

1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

Beschreibung

1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 2 and 4 positions and a 3-chloropropan-2-one moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the chloro substituent may contribute to reactivity in nucleophilic substitution or cross-coupling reactions .

Eigenschaften

Molekularformel |

C11H7ClF6O |

|---|---|

Molekulargewicht |

304.61 g/mol |

IUPAC-Name |

1-[2,4-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H7ClF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2 |

InChI-Schlüssel |

FYTXEDIEYZXKAD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Functionalization of the Phenolic Precursor

The synthesis begins with a phenol derivative, typically 2,4-dihydroxyphenyl or a halogenated analog, which serves as the foundational scaffold. The introduction of trifluoromethylthio (-SCF₃) groups at the 2- and 4-positions is achieved through electrophilic substitution or nucleophilic displacement reactions. Trifluoromethylthiolation reagents such as bis(trifluoromethyl) disulfide ((CF₃S)₂) or N-trifluoromethylthiosaccharin are commonly employed under anhydrous conditions.

Reaction Conditions:

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Catalyst: Lewis acids (e.g., BF₃·OEt₂) or base mediators (e.g., K₂CO₃)

- Yield: 60–85% (dependent on substituent reactivity).

The electron-withdrawing nature of the trifluoromethylthio groups deactivates the aromatic ring, necessitating precise control over reaction parameters to avoid over-substitution or side reactions.

Formation of the Propan-2-one Moiety

Following trifluoromethylthiolation, the propan-2-one chain is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Acyl chlorides, such as chloroacetyl chloride, are reacted with the bis(trifluoromethylthio)phenyl intermediate to install the ketone functionality.

Key Considerations:

Chlorination at the 3-Position

The final step involves chlorination of the propan-2-one side chain at the α-carbon (3-position). Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of radical initiators (e.g., AIBN) is employed to achieve selective monochlorination.

Optimized Parameters:

- Chlorinating Agent: SO₂Cl₂ (1.2 equivalents)

- Solvent: Carbon tetrachloride (CCl₄)

- Temperature: 25–40°C

- Reaction Time: 6–12 hours

- Yield: 65–80%.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Trifluoromethylthiolation

Polar aprotic solvents like THF enhance the solubility of trifluoromethylthiolation reagents, improving reaction kinetics. Conversely, non-polar solvents (e.g., toluene) favor thermodynamic control, reducing byproduct formation. A comparative study of solvent systems is summarized below:

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 0.45 | 78 |

| THF | 7.58 | 0.62 | 85 |

| Toluene | 2.38 | 0.28 | 65 |

Chlorination Selectivity

The α-chlorination of propan-2-one derivatives is highly sensitive to steric and electronic factors. The electron-withdrawing trifluoromethylthio groups on the phenyl ring polarize the ketone carbonyl, facilitating radical stabilization at the α-carbon during chlorination. This mechanistic pathway is corroborated by ESR studies showing persistent radical intermediates in Cl₂-mediated reactions.

Analytical Characterization

Gas Chromatography (GC)

Post-reaction mixtures are analyzed via GC equipped with chiral columns (e.g., CP-Chirasil-Dex CB) to resolve enantiomeric impurities. Retention times for the target compound are benchmarked against synthetic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 4.32 (s, 2H, CH₂Cl), 3.01 (s, 3H, COCH₃).

¹³C NMR (101 MHz, CDCl₃): δ 205.4 (C=O), 142.1–128.3 (Ar-C), 45.2 (CH₂Cl), 30.8 (COCH₃).

Applications in Scientific Research

1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one serves as a precursor in the synthesis of bioactive molecules, including kinase inhibitors and fluorinated polymers. Its trifluoromethylthio groups enhance metabolic stability in drug candidates, while the ketone moiety enables further derivatization via condensation or reduction reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the propanone moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bis-Thiazole Derivatives

One key application of chemical compounds structurally related to 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one lies in the synthesis of bis-thiazole derivatives, which are evaluated for their cytotoxic properties . Bis-thiazole derivatives have demonstrated antitumor activity and the ability to inhibit Pim1 kinase, which leads to cytotoxicity .

Development of Serotoninergic Receptor Ligands

5-norbornene-2-carboxamide derivatives, are prepared and evaluated for their affinities to the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These compounds are potential tools for treating psychiatric and neurological disorders .

Pim1 Kinase Inhibitors for Cancer Treatment

Pim1 kinase plays a role in regulating the G1/S phase of the cell cycle . Inhibiting Pim1 kinase can halt the cell cycle in its early stages . Bis-thiazole derivatives have been synthesized to conform to the Pim1 pharmacophore model and have demonstrated promising inhibitory activity . In vivo studies of compounds like 3b and 8b have shown antitumor activity with the up-regulation of caspase-3 and down-regulation of VEGF and TNF α immune expression .

Alkylpsoralen Synthesis

1-chloropropan-2-one is used in the synthesis of alkylpsoralens . For example, it is used in the etherification of coumarin derivatives to produce compounds like 4-methyl-7-(2-oxopropyloxy)coumarin and 8-allyl-4-methyl-7-(2-oxopropyloxy)coumarin . These compounds are further processed to obtain psoralen derivatives .

Additional Scientific Research

1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one interacts with cellular pathways that regulate proliferation and apoptosis, significantly impacting cancer cell lines.

Wirkmechanismus

The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of cellular processes. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects: The target compound’s 2,4-bis(trifluoromethyl)phenyl group creates a highly electron-deficient aromatic system, favoring electrophilic substitution at meta positions. In contrast, 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one () has a mixed electronic profile due to the electron-withdrawing Cl and electron-donating OCH₃, reducing overall ring activation . 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol () shares the bis-CF₃ motif but replaces the ketone with an alcohol, altering its solubility and reactivity in hydrogen-bonding environments .

Reactivity: The chloro group in the target compound’s propanone chain may facilitate nucleophilic displacement reactions, whereas the methoxy group in ’s compound is less reactive toward nucleophiles. The aliphatic 3-Chloro-1,1,1-trifluoropropane () lacks aromatic conjugation, limiting its utility in aryl-based syntheses but serving as a precursor for fluorinated building blocks .

Applications: Pharmaceuticals: The target compound’s dual CF₃ groups and ketone functionality make it suitable as a bioactive scaffold, while 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol’s alcohol group may enhance binding to biological targets . Catalysis: ’s compound, with a methoxy group, could stabilize transition-metal complexes in ionic liquid systems (as suggested by ’s discussion of ionic solvents in catalysis) .

Research Findings and Limitations

- Synthesis Challenges: The steric bulk of bis(trifluoromethyl) groups in the target compound may complicate Friedel-Crafts or Suzuki-Miyaura coupling reactions compared to monosubstituted analogs .

- Thermal Stability: Fluorinated ketones like the target compound typically exhibit higher thermal stability than non-fluorinated analogs, though direct data is lacking in the provided evidence.

- Toxicity : Aliphatic chlorofluorocarbons (e.g., 3-Chloro-1,1,1-trifluoropropane) are regulated due to environmental concerns, whereas aromatic fluorinated compounds may pose distinct handling risks .

Q & A

Q. What are the key synthetic routes for 1-(2,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, analogous trifluoromethylphenyl ketones are prepared by reacting halogenated aryl precursors (e.g., 2,4-bis(trifluoromethyl)chlorobenzene) with chlorinated propanone derivatives under alkaline conditions. Solvent choice (e.g., ethanol or methanol) and temperature control (60–80°C) are critical to avoid side reactions like over-halogenation. Yields can be optimized using continuous flow reactors to enhance mixing and heat dissipation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- <sup>19</sup>F NMR : Distinct signals for the two trifluoromethyl groups (δ -60 to -65 ppm, split due to meta/para positions).

- <sup>13</sup>C NMR : Carbonyl carbon (C=O) at ~200 ppm; aromatic carbons adjacent to trifluoromethyl groups show deshielding (125–135 ppm).

- IR Spectroscopy : Strong C=O stretch at ~1700 cm<sup>-1</sup>; C-Cl stretch at 550–600 cm<sup>-1</sup>.

- Mass Spectrometry (HRMS) : Molecular ion [M]<sup>+</sup> with isotopic patterns for chlorine (3:1 ratio for <sup>35</sup>Cl/<sup>37</sup>Cl) .

Q. How can researchers purify this compound to >98% purity, and what challenges arise due to its halogenated substituents?

- Methodological Answer : Recrystallization from ethanol/water mixtures or fractional distillation under reduced pressure (to avoid thermal decomposition) are effective. Challenges include:

- Co-crystallization of byproducts (e.g., dihalogenated impurities).

- High volatility of trifluoromethyl groups, requiring low-temperature distillation.

Purity can be confirmed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and trifluoromethyl groups in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl groups deactivate the aryl ring, directing electrophilic substitution to the para position. The chlorine atom acts as a leaving group in SNAr reactions, but its low reactivity (due to steric hindrance from trifluoromethyl groups) necessitates strong nucleophiles (e.g., Grignard reagents) or Pd-catalyzed coupling. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How should researchers resolve contradictions in crystallographic data for this compound, particularly regarding bond lengths and angles?

- Methodological Answer : Use SHELXL for refinement, as it handles heavy atoms (Cl, F) and anisotropic displacement parameters robustly. Discrepancies in bond lengths (e.g., C-Cl vs. C-F) may arise from thermal motion or twinning. Validate against high-resolution data (d-spacing < 0.8 Å) and apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are recommended for studying this compound’s potential as an enzyme inhibitor, given its structural analogs?

- Methodological Answer :

- Molecular Docking : Use the trifluoromethyl groups to model hydrophobic interactions with enzyme active sites (e.g., cytochrome P450).

- Kinetic Assays : Measure IC50 values under varying pH and temperature conditions.

- SAR Studies : Compare with analogs like 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one to identify critical substituent effects .

Q. How can computational chemistry predict the compound’s stability under acidic or basic conditions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways. Key steps:

Optimize geometry at the B3LYP/6-31G(d) level.

Calculate activation energies for C-Cl bond cleavage under acidic (H3O<sup>+</sup>) or basic (OH<sup>-</sup>) conditions.

Validate with experimental kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What crystallographic challenges arise when determining its structure, and how are they mitigated?

- Methodological Answer : Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.